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Introduction

Hydroxytrimethylstannane, with the chemical formula (CHs3)sSnOH, is an organotin compound
that serves as a versatile reagent in organic synthesis and organometallic chemistry.[1][2] Its
utility stems from the unique structural characteristics of the trimethylstannyl group and the
reactivity of the hydroxyl moiety. This technical guide provides a comprehensive overview of
the structural features of hydroxytrimethylstannane, detailing its molecular geometry in different
phases, spectroscopic signatures, and the experimental protocols for its characterization. This
document is intended for researchers, scientists, and professionals in drug development who
require a deep understanding of this compound's properties.

Molecular Structure

The structure of hydroxytrimethylstannane is notably dependent on its physical state. In the
solid phase, it adopts a polymeric chain structure, while in solution, it typically exists as a dimer.

[3]

Solid-State Structure

In the solid state, hydroxytrimethylstannane forms linear polymeric chains where planar
trimethyltin ((CHs)3Sn) units are bridged by hydroxide groups.[3][4] The coordination around

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8064667?utm_src=pdf-interest
https://www.benchchem.com/product/b043995
https://pubs.rsc.org/en/content/articlelanding/2015/dt/c5dt01980j
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://next-gen.materialsproject.org/materials/mp-676084
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8064667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

the tin atom is a trigonal bipyramid, with the three methyl groups in the equatorial positions and
the oxygen atoms of the bridging hydroxyl groups in the axial positions.

The room temperature crystal structure is remarkably complex, characterized as a
superstructure with a high number of crystallographically independent molecules in the
asymmetric unit (Z').[5][6] This complex structure undergoes a reversible, first-order phase
transition at approximately 160 K to a more symmetric form.[4][6] An Sn-O-Sn bond angle of
approximately 140° has been reported for the polymeric structure.[6]

Diagram 1: Solid-State Polymeric Structure of Hydroxytrimethylstannane
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Caption: Polymeric chain of (CH3)3SnOH in the solid state.

Solution-State Structure
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In non-polar organic solvents such as benzene, chloroform, or carbon tetrachloride,
ebulliometric molecular weight determinations indicate that hydroxytrimethylstannane exists as
a dimeric molecule, [(CH3)3sSnOH]z.[3] In this structure, two hydroxytrimethylstannane units are

associated through hydrogen bonds between the hydroxyl groups.

Diagram 2: Dimeric Structure of Hydroxytrimethylstannane in Solution
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Caption: Dimeric structure of (CHs)sSnOH in non-polar solvents.

Quantitative Structural Data

The precise bond lengths and angles of hydroxytrimethylstannane are determined by X-ray
crystallography. While the full crystallographic data for the complex room-temperature structure
is extensive, representative data for organotin compounds provides insight into its geometry.
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Table 1: Typical Bond Parameters in Trimethyltin Compounds

Parameter Bond Typical Length (A) Typical Angle (°)
Bond Length Sn-C 2.10-2.20 -

Sn-O 2.05-2.25
Bond Angle C-Sn-C 109.5-120

C-Sn-O 90 - 100

|| Sn-O-Sn | - | ~140[6] |

Note: These are typical values and can vary depending on the specific crystal structure and
environment.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform
Infrared (FTIR) spectroscopy are essential for characterizing hydroxytrimethylstannane.

NMR Spectroscopy

1H, 13C, and 11°Sn NMR spectroscopy are used to elucidate the structure and purity of
hydroxytrimethylstannane. The chemical shifts and coupling constants are sensitive to the
solvent and the concentration of the sample.[7]

Table 2: NMR Spectroscopic Data for Hydroxytrimethylstannane and Related Compounds

. . Coupling
Chemical Shift
Nucleus Compound Solvent Constant (J,
(5, ppm)
Hz)
. J(*H-1*°Sn) = 49
H MesSnX Various -
- 61[7]
_ J(130-119Sn) =
13C MesSnX Various -

300 - 400[7]
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| 119Sn | MesSnOH | CDCls | +51.5 | - |

Note: 11°Sn chemical shifts are relative to tetramethyltin (MeaSn).[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chemical bonds
within the molecule. The frequencies of the Sn-O and O-H stretching vibrations are particularly
informative for distinguishing between the solid-state and solution structures.[3]

Table 3: Key IR Absorption Frequencies for Hydroxytrimethylstannane

Vibrational Mode Solid State (cm™?) Solution (in CCls) (cm™?)
O-H stretch 3620[3] 3658[3]
Sn-C stretch 540[3]

| Sn-O stretch | 370[3] | 500 - 580[3] |

Experimental Protocols
Synthesis and Crystallization

High-quality single crystals of hydroxytrimethylstannane suitable for X-ray diffraction can be
obtained by vacuum sublimation.

Protocol:

Place crude hydroxytrimethylstannane in a sublimation apparatus.

Evacuate the apparatus to a pressure of approximately 102 torr.

Gently heat the sample to induce sublimation.

Collect the sublimed crystals on a cold finger or a cooler part of the apparatus.

Handle the resulting crystals under an inert atmosphere to prevent moisture absorption.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/Application_of_Sn_NMR_Spectroscopy_for_Monitoring_Hydroxystannane_Reactions.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://escholarship.org/content/qt0qp451qs/qt0qp451qs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8064667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of hydroxytrimethylstannane.

Protocol:
o Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

o Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. For
hydroxytrimethylstannane, data collection at low temperatures (e.g., 100 K) is necessary to
study the phase transition.[1] Synchrotron radiation may be required to resolve weak
superstructure reflections.[1]

 Structure Solution and Refinement: Process the collected diffraction data to obtain the unit
cell parameters and space group. Solve the crystal structure using direct methods or
Patterson methods. Refine the structural model against the experimental data to obtain
accurate atomic positions, bond lengths, and bond angles.

NMR Spectroscopy

Protocol:

o Sample Preparation: In an inert atmosphere (e.g., a glovebox), dissolve 50-100 mg of
hydroxytrimethylstannane in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCls,
CeDs) in an NMR tube.[8]

» Referencing: Use an external reference standard, such as a sealed capillary containing
tetramethyltin (MeaSn), or a secondary reference.[8]

» Data Acquisition: Acquire H, 13C, and 1*°Sn NMR spectra on a high-field NMR spectrometer.
For 119Sn NMR, a proton-decoupled pulse sequence is typically used.[8]

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

FTIR Spectroscopy
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Protocol:

o Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the solid
sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol 0il.[9]

o Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent
(e.g., CCla) in a liquid-sample cell.

» Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range
of 4000-400 cm~1.[9]

o Data Analysis: Identify the characteristic absorption bands and compare them to known
values.

Reaction Mechanism: Hydrolysis of Trimethyltin
Chloride

Hydroxytrimethylstannane is commonly synthesized by the hydrolysis of trimethyltin chloride.
This reaction can proceed through partially condensed cationic intermediates.

Diagram 3: Proposed Hydrolysis Mechanism of Trimethyltin Chloride
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Caption: Simplified reaction pathway for the formation of hydroxytrimethylstannane.
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Conclusion

Hydroxytrimethylstannane exhibits fascinating structural chemistry, with its form being highly
dependent on its physical state. The polymeric nature in the solid state and dimeric form in
solution give rise to distinct spectroscopic properties. A thorough understanding of these
structural features, obtained through detailed experimental characterization, is crucial for its
effective application in research and development. The protocols and data presented in this
guide offer a foundational resource for scientists working with this important organotin
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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